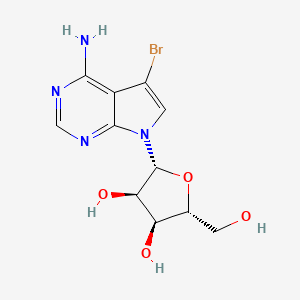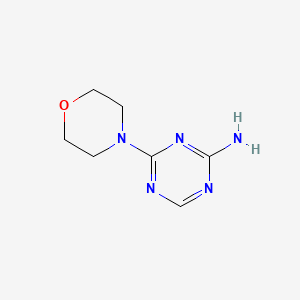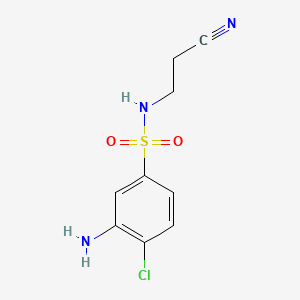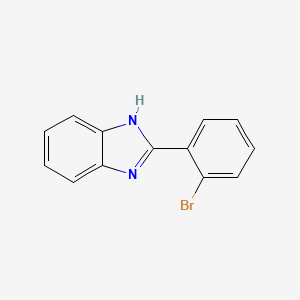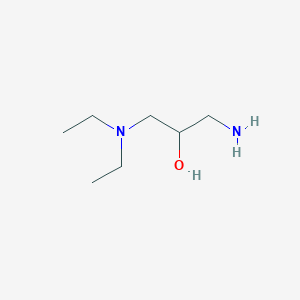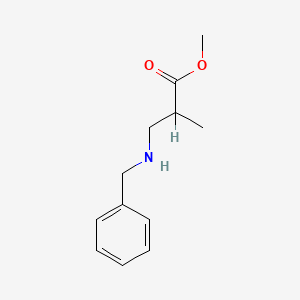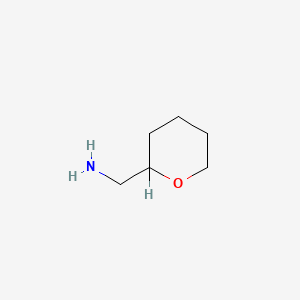
1-苄基-5-氧代吡咯烷-3-羧酸
概述
描述
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (BOPC) is a synthetic organic compound with a molecular formula of C10H12N2O3. It is a colorless, odorless, crystalline solid with a melting point of 164-165°C. BOPC is a member of the pyrrolidine family, which consists of compounds with a five-membered ring containing nitrogen atoms. It is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
镇痛应用
1-苄基-5-氧代吡咯烷-3-羧酸已被研究用于其潜在的镇痛特性。该化合物已显示出不同程度的止痛效果,当在1位存在芳族或杂环基团时,这些效果特别明显 。这表明它在开发新的疼痛管理疗法方面的用途。
抗缺氧作用
研究表明,5-氧代吡咯烷-3-羧酸的衍生物,包括苄基取代的变体,可以增加不同缺氧状态下动物的寿命和存活数量 。这种特性可以在组织缺氧的医疗情况下得到利用,例如中风或心脏病发作。
抗菌活性
5-氧代吡咯烷衍生物的核心结构已被确定为开发靶向多重耐药革兰氏阳性病原体和耐药真菌的化合物的有希望的支架 。这使1-苄基-5-氧代吡咯烷-3-羧酸成为新的抗菌药物的潜在候选药物。
抗癌研究
已经合成了新型的5-氧代吡咯烷衍生物,并对其抗癌活性进行了表征 。苄基变体可能是这种探索的一部分,有助于寻找新的癌症治疗方法。
GABA 受体拮抗
与 1-苄基-5-氧代吡咯烷-3-羧酸类似的化合物被预测可以作为 GABA 受体拮抗剂 。这种应用可能对治疗神经系统疾病(如癫痫)具有重要意义。
组胺-N-甲基转移酶抑制
该化合物也被认为可以抑制组胺-N-甲基转移酶 ,这可能对管理过敏和炎症反应有影响。
苯二氮卓受体拮抗
另一个潜在的应用是它作为苯二氮卓受体拮抗剂的作用 。这可能导致抗焦虑药物的新发展,为当前治疗焦虑症的药物提供替代方案。
细胞分裂刺激
已知 5-氧代吡咯烷-3-羧酸的特定衍生物可以刺激分离的猴肾细胞的分裂 。这种特性可能对再生医学和组织工程研究有用。
作用机制
Target of Action
Similar compounds have been suggested to potentially affect gaba-receptors, histamine-n-methyl transferase, and benzodiazepine receptors .
Result of Action
Based on the potential targets, it can be inferred that the compound might exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
生化分析
Biochemical Properties
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as those regulating the Nrf2 transduction pathway . This interaction can lead to the activation or inhibition of these enzymes, thereby influencing cellular responses to oxidative stress.
Cellular Effects
The effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, leading to increased expression of antioxidant genes . Additionally, it has been reported to possess analgesic and antihypoxic effects, which can impact cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the Nrf2 pathway, resulting in the activation of antioxidant response elements . This interaction can lead to changes in gene expression and cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained activation of antioxidant pathways, which may have protective effects on cells.
Dosage Effects in Animal Models
The effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as analgesia and protection against hypoxia . At higher doses, it can lead to toxic or adverse effects. For instance, excessive activation of antioxidant pathways may disrupt cellular homeostasis and lead to oxidative damage .
Metabolic Pathways
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. For example, it can modulate the activity of enzymes involved in the Nrf2 pathway, leading to changes in metabolic flux and metabolite levels . This interaction can influence cellular responses to oxidative stress and energy production.
Transport and Distribution
The transport and distribution of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific transporters and accumulate in regions where oxidative stress responses are activated.
Subcellular Localization
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors involved in the Nrf2 pathway, thereby modulating gene expression and cellular responses to oxidative stress.
属性
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKQDWPBYULGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5733-86-8 | |
| Record name | 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5733-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005733868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5733-86-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in the synthesis of Nebracetam Fumarate?
A1: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of Nebracetam Fumarate []. The synthesis starts with itaconic acid dimethyl ester and benzylamine undergoing Michael addition and intramolecular cyclization to produce 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester. This ester is then subjected to a series of reactions – reduction, chlorination, azidation, and hydrogenation – before finally undergoing salt formation to yield Nebracetam Fumarate [].
Q2: Can you elaborate on the synthesis process of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester, as mentioned in the research?
A2: The research paper describes a straightforward synthesis of the methyl ester. Itaconic acid dimethyl ester and benzylamine are reacted, leading to a Michael addition of the benzylamine to the itaconic acid derivative. This addition is followed by an intramolecular cyclization, resulting in the formation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester []. This compound then serves as the foundation for the subsequent steps in the synthesis of Nebracetam Fumarate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


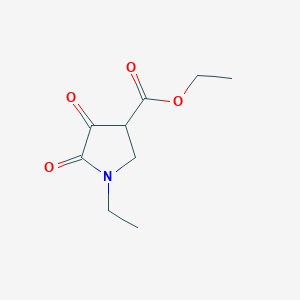
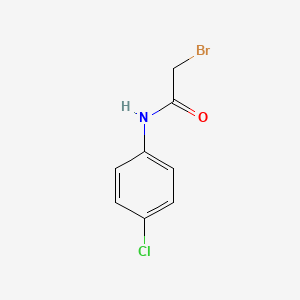

![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
